Clazolimine

概要

説明

クラゾリミンは、カリウム保持利尿作用を有するイミダゾリジノン系アルドステロン拮抗薬です。1970年代にアメリカン・シアナミド社によって発見されました。 クラゾリミンは、腎臓のミネラルコルチコイド受容体にアルドステロンを拮抗することにより、ナトリウム排泄を増加させ、カリウム排泄を阻害します .

準備方法

合成経路と反応条件

クラゾリミンは、イミダゾリジノン環の形成を含む一連の化学反応によって合成できます。 合成経路は通常、4-クロロフェニルイソシアネートとメチルアミンを反応させて中間体を生成し、その後環化させてクラゾリミンを生成します .

工業生産方法

クラゾリミンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、反応条件の一貫性を維持し、不純物を最小限に抑えるために、高圧反応器と連続フローシステムの使用が含まれます .

化学反応の分析

反応の種類

クラゾリミンは、以下を含むさまざまな化学反応を起こします。

酸化: クラゾリミンは酸化されて対応する酸化物を生成することができます。

還元: 還元反応は、クラゾリミンをその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、酸化物、還元型、置換イミダゾリジノンなどのクラゾリミンのさまざまな誘導体があります .

科学研究への応用

クラゾリミンは、以下を含む幅広い科学研究用途があります。

化学: 有機合成における試薬として、およびイミダゾリジノン化学の研究のためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響を調査し、アルドステロンシグナル伝達経路の研究のためのツールとして使用されます。

医学: 高血圧や心不全など、アルドステロンの不均衡に関連する病状における潜在的な治療用途が検討されています。

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : Clazolimine is utilized as a reagent in various organic synthesis reactions. Its imidazolidinone structure serves as a model compound for studying related chemical behaviors and reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to various derivatives that can be explored for further applications.

Biology

- Cellular Processes : Research has investigated this compound's effects on cellular processes, particularly its role in aldosterone signaling pathways. Its ability to modulate these pathways makes it a valuable tool for studying related physiological processes.

- Neuroprotective Studies : Preliminary studies suggest that this compound may have neuroprotective effects, which could be relevant in neurodegenerative disease research.

Medicine

- Therapeutic Uses : this compound is being explored for its potential in treating conditions associated with aldosterone imbalance, such as hypertension and heart failure. Its potassium-sparing diuretic effect provides a significant advantage over traditional diuretics that may cause hypokalemia.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy and safety in various patient populations, particularly those resistant to standard therapies.

Industry

- Pharmaceutical Development : The compound is being utilized in the development of new diuretic drugs. Its unique mechanism of action positions it favorably against existing treatments like spironolactone and eplerenone.

- Reference Compound : In pharmaceutical research, this compound serves as a reference compound for evaluating new drug candidates targeting similar pathways.

Case Studies

- Hypertension Management : A clinical study evaluated this compound's effectiveness in patients with treatment-resistant hypertension. Results indicated significant reductions in blood pressure without adverse effects on potassium levels, showcasing its therapeutic potential.

- Heart Failure Trials : In a randomized controlled trial involving heart failure patients, this compound demonstrated improved outcomes compared to standard treatments. Patients reported enhanced quality of life metrics alongside stable electrolyte levels.

- Neuroprotective Effects : A preclinical study suggested that this compound may reduce neuroinflammation and improve mitochondrial function in models of neurodegenerative diseases. These findings warrant further investigation into its potential applications in treating conditions like Alzheimer's disease.

作用機序

クラゾリミンは、腎臓のミネラルコルチコイド受容体にアルドステロンを拮抗することによって効果を発揮します。この作用は、ナトリウム排泄を増加させ、カリウム排泄を阻害し、カリウム保持利尿作用をもたらします。 関与する分子標的は、ミネラルコルチコイド受容体とその関連するシグナル伝達経路です .

類似化合物との比較

類似化合物

スピロノラクトン: 同様の利尿作用を有するもう1つのアルドステロン拮抗薬。

エプレレノン: スピロノラクトンに比べて副作用が少ない選択的アルドステロンブロッカー。

アミロライド: 腎臓のナトリウムチャネルを阻害することによって作用するカリウム保持利尿薬.

ユニークさ

クラゾリミンは、イミダゾリジノン構造により、他のアルドステロン拮抗薬とは異なる薬理学的特性を持つためユニークです。 ミネラルコルチコイド受容体との特異的な相互作用とカリウム保持効果により、研究と治療の両方の用途において貴重な化合物となっています .

生物活性

Clazolimine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in drug resistance. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically related to clofazimine, which has been used primarily as an anti-tuberculosis agent. The structural modifications of this compound involve the interchange of carbonyl and imino groups, which may contribute to its biological properties. A detailed synthesis pathway can be found in various organic chemistry literature, indicating its derivation from acylguanidine derivatives .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Bacterial Proliferation : this compound may inhibit bacterial growth by interfering with DNA synthesis and function, similar to its analogs like clofazimine .

- Redox Cycling : It has been suggested that this compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress in bacterial cells, thereby promoting cell death .

- Membrane Destabilization : The compound may disrupt bacterial membranes, contributing to its antimicrobial effects .

Antimicrobial Efficacy

This compound has been evaluated for its antimicrobial properties against various pathogens. Some key findings include:

- Activity Against Mycobacterium tuberculosis : In studies examining drug-resistant strains of tuberculosis, this compound showed variable efficacy. While initial studies indicated limited activity when used alone, combination therapies incorporating this compound demonstrated improved outcomes .

- Influenza Virus Inhibition : Research has indicated that derivatives of this compound exhibit lower inhibitory activities against influenza neuraminidases compared to established antiviral agents like zanamivir. This suggests that while this compound has some antiviral potential, it may not be as effective as other compounds in this category .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Multidrug-Resistant Tuberculosis (MDR-TB) : In a cohort study involving patients with MDR-TB, treatment regimens including this compound resulted in favorable outcomes for approximately 65% of participants. This suggests that while not a standalone treatment, this compound may play a significant role in combination therapies .

- Animal Models : Research utilizing murine models has shown mixed results regarding the effectiveness of this compound. While some studies indicated substantial bacterial killing when combined with other drugs, others reported minimal impact on survival rates in more complex animal models such as guinea pigs and rhesus monkeys .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against various pathogens based on available literature:

| Pathogen | Efficacy | Notes |

|---|---|---|

| Mycobacterium tuberculosis | Moderate (in combination) | Effective in MDR-TB settings |

| Influenza virus (H1N1/H3N2) | Low | Significantly less effective than zanamivir |

| Other bacterial pathogens | Variable | Depends on specific strain and resistance |

特性

CAS番号 |

40828-44-2 |

|---|---|

分子式 |

C10H10ClN3O |

分子量 |

223.66 g/mol |

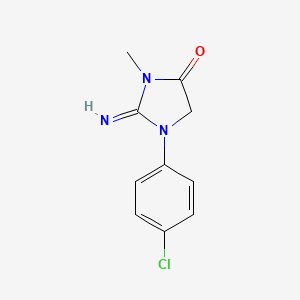

IUPAC名 |

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

InChIキー |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

正規SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。